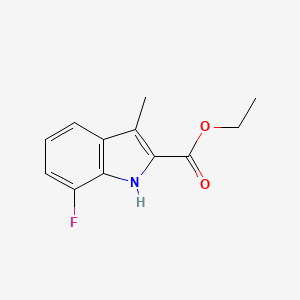

ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is an organic compound with the following chemical formula: C₁₂H₁₂FNO₂ . It belongs to the class of indole derivatives, which are aromatic heterocyclic compounds containing a bicyclic ring system. The indole scaffold has garnered attention from organic and medicinal chemists due to its resemblance to various protein structures and its diverse pharmacological activities .

Synthesis Analysis

Indole derivatives can be synthesized using various classical and advanced methods. One-pot synthesis is an efficient approach in synthetic organic chemistry and has been employed to create some indole compounds. Researchers have explored indole derivatives as potential anti-tubercular agents or drugs. Notably, the novel non-covalent DprE1 inhibitor 1,4-azaindole, which contains an indole scaffold, is currently in clinical trials to treat Mycobacterium tuberculosis .

Chemical Reactions Analysis

Indole derivatives exhibit diverse chemical reactivity. For instance, indole-based MmpL3 inhibitors have been reported to have favorable inhibitory activity . Further exploration of its reactivity and potential reactions would require detailed investigation.

Aplicaciones Científicas De Investigación

Antiviral Activity

Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate: derivatives have been studied for their potential as antiviral agents. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structure of these compounds allows them to bind with high affinity to multiple receptors, which is crucial in developing new therapeutic agents that can combat viral infections.

Anticancer Applications

The indole scaffold is present in many synthetic drug molecules, which has led to the exploration of its derivatives for anticancer applications. The ability of these compounds to interfere with cancer cell proliferation makes them promising candidates for the development of new anticancer drugs .

Propiedades

IUPAC Name |

ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELQWPGMTRNCFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B1326684.png)

![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)

amino]acetic acid](/img/structure/B1326691.png)

![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)

![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)